molecular formula C17H17NO B8389276 5-Methoxy-1-phenethylindole

5-Methoxy-1-phenethylindole

Cat. No.: B8389276
M. Wt: 251.32 g/mol
InChI Key: YEPGNAICTRAQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-phenethylindole is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Methoxy-1-phenethylindole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or substitution reactions on indole precursors. For example, 5-methoxyindole derivatives can be functionalized via phenethylation under acidic or catalytic conditions. Key variables include temperature (e.g., reflux in anhydrous solvents), stoichiometry of reagents (e.g., phenethyl bromide), and purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) . Purity is validated using HPLC or TLC, with yields reported between 40-70% depending on substituent steric effects.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires crystals grown via slow evaporation (e.g., in methanol/chloroform). SHELX programs (e.g., SHELXL for refinement) are widely used for solving small-molecule structures, leveraging least-squares minimization and electron density maps to resolve atomic positions. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns. Methoxy protons resonate at ~δ 3.8–4.0 ppm, while indolic NH appears at δ 8–10 ppm (DMSO-d6_6).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm.
  • IR : Stretching vibrations for methoxy (~2850 cm1^{-1}) and indole NH (~3400 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in receptor binding or toxicity data (e.g., LD50_{50} variations) require rigorous meta-analysis. Cross-validate assays (e.g., in vitro vs. in vivo models) and control for batch-to-batch compound purity. For example, rodent studies showing subcutaneous LD50_{50} at 400 mg/kg may conflict with cell-based assays; dose-normalization and pharmacokinetic profiling (e.g., plasma protein binding) clarify discrepancies .

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

  • Methodological Answer : Use directing groups (e.g., Boc protection on indole NH) to enhance phenethylation at the 1-position. Catalytic systems like BF3_3-etherate improve electrophilic substitution. Monitor reaction progress via inline FTIR to detect intermediates. Post-synthetic purification via recrystallization (e.g., ethyl acetate/hexane) removes residual regioisomers .

Q. How do substituent effects (e.g., methoxy position) influence the compound’s receptor binding affinity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations identifies key interactions. For 5-methoxy derivatives, hydrophobic interactions with serotonin receptors (e.g., 5-HT2A_{2A}) are enhanced compared to 6-methoxy analogs. Validate predictions via competitive radioligand binding assays using 3^3H-ketanserin .

Q. What are the best practices for handling this compound in bioassay workflows to ensure reproducibility?

  • Methodological Answer : Store the compound in amber vials at -20°C under argon to prevent oxidation. Prepare stock solutions in DMSO (≤10 mM) with sonication to ensure solubility. Include vehicle controls in assays to rule out solvent artifacts. For cell-based studies, maintain pH stability using HEPES-buffered media .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?

  • Methodological Answer : Use log-spaced concentrations (e.g., 0.1–100 µM) and fit data to a four-parameter logistic model. Account for metabolic stability by pre-incubating the compound with liver microsomes (e.g., human S9 fraction) and adjust dosing intervals in vivo. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Q. What statistical methods are appropriate for analyzing contradictory toxicity data across studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., species, administration route). Sensitivity analysis identifies outliers, while Bayesian meta-analysis quantifies uncertainty. Public toxicity databases like EPA DSSTox provide benchmark values for cross-comparison .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

5-methoxy-1-(2-phenylethyl)indole

InChI

InChI=1S/C17H17NO/c1-19-16-7-8-17-15(13-16)10-12-18(17)11-9-14-5-3-2-4-6-14/h2-8,10,12-13H,9,11H2,1H3

InChI Key

YEPGNAICTRAQTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methoxyindoline (175 mg, 1.17 mmol) in 3.6 mL of dry N,N-dimethylformamide was added sodium hydride (55%, 70 mg, 1.6 mmol) at 0° C. After the reaction mixture was stirred at the same temperature for 30 min, (2-bromoethyl)benzene (0.22 mL, 1.6 mmol) was added with additional stirring at room temperature overnight. After the reaction mixture was quenched with water at 0° C., the solution was extracted with diethyl ether (20 mL) twice. The combined extracts were washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 85/15) to obtain 5-methoxy-1-phenethylindole (95 mg, 32%).
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

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